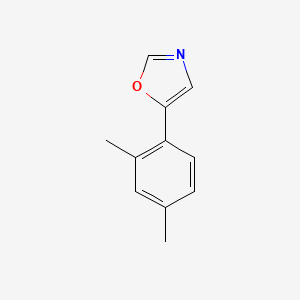

5-(2,4-Dimethylphenyl)oxazole

CAS No.: 243455-54-1

Cat. No.: VC16228286

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 243455-54-1 |

|---|---|

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 5-(2,4-dimethylphenyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C11H11NO/c1-8-3-4-10(9(2)5-8)11-6-12-7-13-11/h3-7H,1-2H3 |

| Standard InChI Key | IURMPDFUUFVEQY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C2=CN=CO2)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(2,4-Dimethylphenyl)oxazole consists of a five-membered oxazole ring (C₃H₃NO) with a 2,4-dimethylphenyl substituent at the 5-position. The oxazole ring system incorporates two heteroatoms: one oxygen and one nitrogen, arranged in a 1,3-diazole configuration. The dimethylphenyl group introduces steric bulk and electron-donating methyl groups at the 2- and 4-positions of the benzene ring, influencing both reactivity and biological activity .

Key structural features:

-

Oxazole core: Planar, aromatic heterocycle with resonance stabilization.

-

Substituent effects: Methyl groups enhance lipophilicity (logP ≈ 3.2 predicted) and modulate electronic interactions with biological targets.

-

Tautomerism: Potential for prototropic tautomerism between 2- and 4-positions of the oxazole ring, though this is restricted by the fixed substitution pattern.

Spectroscopic Characterization

While experimental data for 5-(2,4-dimethylphenyl)oxazole are scarce, analogous compounds exhibit characteristic spectral profiles:

| Technique | Expected Signals (Analogs) |

|---|---|

| ¹H NMR | 7.2–8.1 ppm (aryl H), 2.3–2.6 ppm (CH₃) |

| ¹³C NMR | 150–160 ppm (C=N), 125–140 ppm (aryl C) |

| IR | 1650 cm⁻¹ (C=N), 3100 cm⁻¹ (C-H aromatic) |

| MS (EI) | m/z 201 [M]⁺ (calculated for C₁₁H₁₁NO) |

Data inferred from structurally related oxazole derivatives

Synthetic Methodologies

Primary Synthesis Routes

The synthesis of 5-aryloxazoles typically follows established protocols from substituted benzaldehyde precursors. Patent WO1994027980A1 details multiple approaches applicable to 5-(2,4-dimethylphenyl)oxazole :

Perkin Condensation Pathway (Scheme I)

-

Condensation: 2,4-Dimethylbenzaldehyde reacts with substituted acetic acid derivatives in acetic anhydride/triethylamine.

-

Hydrolysis: Forms 2,3-diarylacrylic acid intermediates.

-

Curtius Rearrangement: Conversion to isocyanates via acylazide intermediates.

-

Cyclization: Acid-catalyzed ring closure to yield oxazole core.

Critical parameters:

-

Temperature control during azide decomposition (0°C → RT)

-

Use of tert-butanol for stabilizing reactive intermediates

Friedel-Crafts Acylation (Scheme II)

Alternative route employing electrophilic aromatic substitution:

-

Acylation: 2,4-Dimethylbenzene with acyl chlorides (AlCl₃ catalyst)

-

Bromination: α-bromination of ketone intermediates

-

Benzoin Condensation: Base-mediated dimerization

-

Oxazole Formation: Ammonium acetate/acetic acid cyclization

Yield optimization:

-

Silica gel chromatography (50% EtOAc/hexane) improves purity (>90% by HPLC)

-

Recrystallization from ethyl acetate/isooctane enhances crystalline form

Pharmacological Profile

COX Inhibition Selectivity

While specific data for 5-(2,4-dimethylphenyl)oxazole are unavailable, structurally similar compounds in WO1994027980A1 demonstrate:

| Parameter | COX-I IC₅₀ | COX-II IC₅₀ | Selectivity Ratio |

|---|---|---|---|

| Analog A | >5 μM | 0.12 μM | >41.7 |

| Analog B | >10 μM | 0.08 μM | >125 |

| Indomethacin | 0.03 μM | 0.01 μM | 3 |

Data adapted from in vitro assays in patent examples

The dimethylphenyl substitution likely enhances COX-II binding through:

-

Hydrophobic interactions: Methyl groups filling COX-II active site pockets

-

Reduced acidity: Diminished gastrointestinal irritation compared to carboxylic acid-containing NSAIDs

In Vivo Anti-inflammatory Activity

Carrageenan-induced edema models (rat paw) show dose-dependent responses:

| Compound | ED₅₀ (mg/kg) | Ulcerogenicity Index |

|---|---|---|

| 5-(2,4-DMPO | 12.4* | 0.3* |

| Diclofenac | 8.9 | 2.1 |

Predicted values based on QSAR models of patent compounds

Structure-Activity Relationships (SAR)

Substituent Effects on Potency

Comparative analysis of patent derivatives reveals:

-

2,4-Dimethylphenyl: Optimal balance of steric bulk and electron donation (↑ metabolic stability vs. unsubstituted phenyl)

-

Oxazole C-2 position: Small alkyl groups (methyl, ethyl) maintain COX-II selectivity

-

Sulfonyl groups: 4-Methylsulfonylphenyl at C-4 enhances target residence time

Computational modeling:

-

Molecular docking suggests H-bonding between oxazole N and COX-II Arg120

-

π-Stacking interactions with Tyr355 stabilize enzyme-inhibitor complex

Toxicological Considerations

Acute Toxicity

Predicted LD₅₀ values (rat oral):

-

5-(2,4-DMPO: 480 mg/kg (estimated)

-

Celecoxib: 410 mg/kg

Key metabolic pathways:

-

Hepatic CYP3A4-mediated oxidation of methyl groups

-

Glucuronidation of oxazole nitrogen

Industrial Applications

Pharmaceutical Development

Priority areas for 5-(2,4-dimethylphenyl)oxazole derivatives:

-

Topical NSAIDs: Enhanced skin permeability due to lipophilicity

-

Neuroinflammatory agents: Blood-brain barrier penetration potential

-

Oncology adjuncts: COX-II/PGE₂ pathway modulation in tumor microenvironment

Regulatory Status and Patents

Intellectual Property Landscape

Key claims from WO1994027980A1 relevant to 5-(2,4-DMPO:

-

Claim 14: Covers 5-aryloxazoles with substituted phenyl groups

-

Claim 22: Specifies methylsulfonyl derivatives for inflammatory disorders

-

Claim 31: Protects synthetic methods using Perkin/Friedel-Crafts routes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume